molecular formula C19H22N2O9S2 B4146089 4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate

4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate

Cat. No.: B4146089
M. Wt: 486.5 g/mol
InChI Key: CUUYEFZAUIIQAU-UHFFFAOYSA-N
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Description

4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate is a complex organic compound that features both sulfonyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as sulfonation, nitration, and glycine esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate involves its interaction with specific molecular targets. The sulfonyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by interacting with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)butyramide
  • 4-benzyl-4-methylmorpholinium salts
  • 2-(4-methylsulfonyl phenyl) derivatives

Uniqueness

4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(4-propylsulfonylphenyl)methyl 2-[(4-methoxy-2-nitrophenyl)sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O9S2/c1-3-10-31(25,26)16-7-4-14(5-8-16)13-30-19(22)12-20-32(27,28)18-9-6-15(29-2)11-17(18)21(23)24/h4-9,11,20H,3,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUYEFZAUIIQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)CNS(=O)(=O)C2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Propylsulfonyl)benzyl 2-{[(4-methoxy-2-nitrophenyl)sulfonyl]amino}acetate
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